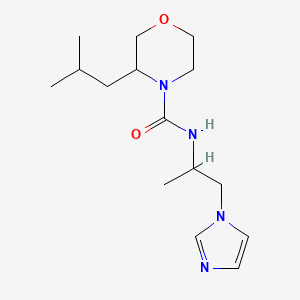
N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide, also known as IMP, is a chemical compound that has been widely used in scientific research. It is a potent and selective allosteric modulator of the histamine H3 receptor, which plays a crucial role in regulating neurotransmitter release in the central nervous system.
Mechanism of Action
N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide acts as an allosteric modulator of the histamine H3 receptor, which means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand histamine. This binding causes a conformational change in the receptor, which alters its ability to interact with other proteins and signaling pathways. The net effect of this modulation is to decrease the release of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide are primarily related to its modulation of neurotransmitter release. By decreasing the release of several neurotransmitters, N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide has been shown to have a range of effects on the central nervous system, including improving cognitive function, reducing anxiety and depression, and decreasing the symptoms of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide in lab experiments is its potency and selectivity as an allosteric modulator of the histamine H3 receptor. This makes it a valuable tool for investigating the receptor's function and potential therapeutic applications. However, one limitation of using N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide is its relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.
Future Directions
There are several future directions for research on N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide and the histamine H3 receptor. One area of interest is the potential therapeutic applications of N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide for treating neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of more potent and selective allosteric modulators of the histamine H3 receptor, which could lead to the development of new drugs with fewer side effects and improved efficacy.
In conclusion, N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide is a valuable tool for investigating the histamine H3 receptor and its role in regulating neurotransmitter release. Its potency and selectivity as an allosteric modulator make it a valuable tool for scientific research, and its potential therapeutic applications make it an area of interest for future research.
Synthesis Methods
The synthesis of N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide involves several steps, including the reaction of 2-(2-methylpropyl) morpholine with 1-bromo-2-(1H-imidazol-1-yl)propane, followed by the reaction of the resulting intermediate with 4-isocyanato-4-methylpentanoic acid. The final product is obtained after purification and isolation.
Scientific Research Applications
N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide has been widely used in scientific research to study the histamine H3 receptor and its role in regulating neurotransmitter release. It has been found to be a potent and selective allosteric modulator of the receptor, which makes it a valuable tool for investigating the receptor's function and potential therapeutic applications.
properties
IUPAC Name |
N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-12(2)8-14-10-21-7-6-19(14)15(20)17-13(3)9-18-5-4-16-11-18/h4-5,11-14H,6-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLNYCFUTXWKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COCCN1C(=O)NC(C)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(benzimidazol-1-yl)-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]propanamide](/img/structure/B7594597.png)







![Methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate](/img/structure/B7594658.png)

![1,2,3,4-Tetrahydronaphthalen-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7594675.png)
![Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate](/img/structure/B7594681.png)